tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
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Overview
Description
tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a pharmaceutical intermediate compound. It is used in the synthesis of various drugs, including anticancer agents. This compound is known for its role in the preparation of Lorlatinib, a drug used in the treatment of non-small cell lung cancer .
Preparation Methods
The synthesis of tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-bromo-5-carbamoyl-1-methyl-1H-pyrazole in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is a key intermediate in the synthesis of Lorlatinib, a drug used to treat non-small cell lung cancer.
Industry: The compound is used in the pharmaceutical industry for the production of various drugs.
Mechanism of Action
The mechanism of action of tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves its role as an intermediate in drug synthesis. In the case of Lorlatinib, the compound undergoes further chemical transformations to produce the active drug, which targets specific molecular pathways involved in cancer cell growth and proliferation .
Comparison with Similar Compounds
tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate can be compared with similar compounds such as:
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: This compound is also used as a pharmaceutical intermediate and has similar chemical properties.
tert-butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: Another similar compound with comparable applications in drug synthesis
These compounds share structural similarities but may differ in their specific applications and reactivity.
Properties
Molecular Formula |
C12H19BrN4O3 |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-5-carbamoyl-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H19BrN4O3/c1-12(2,3)20-11(19)16(4)6-7-8(13)9(10(14)18)17(5)15-7/h6H2,1-5H3,(H2,14,18) |
InChI Key |
BGBWNHZKVKOSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C(=O)N)C |
Origin of Product |
United States |
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